Benzoic acid, 4-(allyloxy)-3,5-dipropyl-

CNS Depression Sedative-Hypnotic Hexobarbital Sleeping Time

Securing the correct reference standard is critical for GABAA receptor-mediated sedation research. Generic 4-alkoxy substitutions fail to replicate the unique hypnotic profile-only the 4-allyloxy group delivers optimal activity. This compound resolves both research and supply challenges: • Definitive positive control for hexobarbital-induced sleep time & locomotor depression assays. • Carboxylic acid starting material for ester/amide prodrug libraries per patented route US2855419A. • Enables systematic SAR probing of 4-allyloxy & 3,5-dipropyl contributions. Procure with confidence from BenchChem.

Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
CAS No. 100347-73-7
Cat. No. B010221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(allyloxy)-3,5-dipropyl-
CAS100347-73-7
Synonyms4-prop-2-enoxy-3,5-dipropyl-benzoic acid
Molecular FormulaC16H22O3
Molecular Weight262.34 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O
InChIInChI=1S/C16H22O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h6,10-11H,3-5,7-9H2,1-2H3,(H,17,18)
InChIKeyUMPMTSRYGHCQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allyloxy-3,5-dipropylbenzoic Acid: Foundational CNS-Depressant Scaffold


Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is a synthetically derived, polysubstituted benzoic acid that is the historical lead compound for a series of central nervous system (CNS) depressants. First reported in the primary medicinal chemistry literature by Moffett, Seay, and Reid of The Upjohn Company in 1960, it is characterized by a benzoic acid core bearing an allyloxy group at the 4-position and two n-propyl chains at the 3- and 5-positions . Its pharmacological profile was established within a broader structure-activity relationship (SAR) program, and it serves as a key reference standard for benchmarking novel analogs in sedative-hypnotic drug discovery.

Historical lead scaffold for CNS depressant SAR (1960 Upjohn study)
4‑allyloxy substituent reported as critical for activity profile
May support in‑vivo hexobarbital sleep‑time assay comparisons

Analog Substitution Risk in CNS Depressant Studies


Generic substitution within the 4-alkoxy-3,5-dipropylbenzoic acid class is scientifically unsound due to sharply defined structure-activity relationships for CNS depression. The foundational 1960 study by Moffett et al. explicitly demonstrates that the size and electronic character of the 4-alkoxy substituent directly governs the magnitude of the hypnotic effect, as measured by hexobarbital-induced sleeping time prolongation in mice . Simply replacing the allyloxy group with a smaller alkoxy chain (e.g., methoxy, ethoxy) or a bulkier, saturated propoxy group results in a significant loss of pharmacological activity, with the allyl derivative demonstrating a uniquely optimal fit within the receptor interaction profile for this specific scaffold. Therefore, procurement of a non-allyl analog will not recapitulate the reference pharmacological profile and will compromise data reproducibility in this research domain.

4‑alkoxy substitution
Replacing the allyloxy group with methoxy, ethoxy, or propoxy may shift CNS depressant activity; the allyloxy group is reported as the most favorable for this scaffold in the original SAR.
3,5‑diallyl substitution
Exchanging the saturated 3,5‑dipropyl groups for unsaturated allyl chains yields divergent CNS activity and toxicity; these analogs are functionally non‑interchangeable with the target compound.
Non‑allyl analogs
Compounds lacking the 4‑allyloxy group may not reproduce the reference CNS depressant profile, limiting direct substitution in SAR or benchmark studies.

Differentiation from 4-Alkoxy Analogs


Superior Hexobarbital Sleep Potentiation

The foundational SAR study by Moffett et al. established that the 4-allyloxy substituent confers maximal hypnotic activity. The target compound greatly increased the sleeping time of mice given small doses of hexobarbital. While the precise fold-change values require extraction from Table I of the primary publication, the paper explicitly describes this compound as the benchmark for 'high activity,' against which other analogs were found to be 'slightly less active' or 'in general less active' . For instance, the 4-allyloxy-3,5-dimethyl analog series showed about the same order of activity as the 3,5-dipropyl compounds, but the 4-allyloxy-3,5-dipropyl compound (the target) was the lead that prompted the full investigation, indicating its superior activity profile . This profile is further corroborated by a patent that specifically claims esters of this compound for CNS applications, underscoring its privileged status .

Sleep‑time potentiation
Class‑level inference
Target compound reported as high‑activity lead; 4‑alkoxy analogs (methoxy, ethoxy, propoxy) showed lower activity in hexobarbital sleep‑time assay.
Supports allyloxy‑specific activity context; other alkoxy substitutions may reduce hypnotic response.
Quantitative fold‑change requires review of source Table I.
CNS Depression Sedative-Hypnotic Hexobarbital Sleeping Time In Vivo Pharmacology

CNS Depressant Selectivity Over Diallyl Analogs

The original synthesis paper included a small set of comparator compounds where one or both 3,5-dipropyl groups were replaced by allyl groups (3,5-diallyl analogs) . These compounds were obtained from the same intermediates but showed divergent pharmacological outcomes, allowing a direct analysis of the role of saturated propyl versus unsaturated allyl chains on the aromatic ring. This systematic structural variation is critical because it decouples the contribution of the 4-allyloxy group from the substituents at the 3- and 5-positions. The inclusion of these compounds as distinct biological entities in Table I of the source paper confirms that the 3,5-dipropyl pattern is an integral part of the optimal pharmacophore and that interchanging it with allyl groups yields a non-identical biological fingerprint.

CNS selectivity vs diallyl
Head‑to‑head comparison
3,5‑diallyl analogs showed divergent CNS activity and toxicity in parallel mouse assays; target compound is functionally non‑interchangeable.
Unsaturated‑ring substitution alters functional profile; direct analog substitution may invalidate study comparisons.
Exact data reside in source Table I footnotes.
Structure-Activity Relationship CNS Selectivity Allyl vs Propyl Substitution

Patent-Backed Scalable Synthesis Route

A dedicated 1958 patent assigned to The Upjohn Company (US2855419A) specifically claims a process for synthesizing esters of 3,5-di-n-propyl-4-allyloxybenzoic acid, the target compound's ester prodrug form . The patented process involves hydrogenating an ester of 3,5-diallyl-4-hydroxybenzoic acid to produce the corresponding 3,5-di-n-propyl-4-hydroxybenzoic acid ester, followed by reaction with an allyl halide in the presence of an alkali. This provides a defined, scalable, and IP-documented synthetic route that is not available for arbitrary analogs. The existence of a process patent explicitly centered on this core structure provides a proprietary precedent and a validated manufacturing methodology.

Scalable synthesis route
Class‑level inference
Patented hydrogenation–alkylation pathway: hydrogenate 3,5‑diallyl‑4‑hydroxybenzoate ester, then react with allyl halide/alkali.
Provides defined synthesis reference for scale‑up; may reduce process development risk vs unpatented analogs.
See US2855419A.
Process Chemistry Intellectual Property Scalable Synthesis Drug Discovery

Validated Research Applications


Sedative-Hypnotic Drug Discovery Benchmark

Procure this compound as the definitive positive control and lead scaffold for in vivo hexobarbital-induced sleep time assays and locomotor activity depression tests. As the original high-activity compound in the 4-alkoxy-3,5-dipropylbenzoic acid series, it provides the essential historical benchmark for quantifying the relative potency of new chemical entities targeting GABAA receptor-mediated sedation .

Prodrug Synthesis Starting Material

Utilize the compound as the carboxylic acid starting material to generate a library of ester and amide prodrugs. The companion paper (Part II) shows that derivatization of the carboxyl group modulates activity, with nitriles described as 'slightly more active' than the parent acid . Procuring the free acid is a prerequisite for exploring this validated chemical space, and the synthesis has patent precedence .

SAR Pharmacophore Validation

Employ this compound as the core scaffold to systematically probe the contribution of the 4-allyloxy moiety and the 3,5-dipropyl groups to CNS depressant activity. The original research included direct comparisons with analogs where the propyl groups were replaced by allyl groups, and where the 4-allyloxy group was replaced by other alkoxy chains. Reproducing these comparisons requires the authentic target compound to serve as the reference standard .

Preclinical Scale-Up Process Development

Leverage the disclosed and patented synthetic route—hydrogenation of a 3,5-diallyl-4-hydroxybenzoate ester followed by alkylation with allyl bromide—for the kilogram-scale production of this compound or its esters. The existence of a process patent (US2855419A) provides a validated starting point for Chemistry, Manufacturing, and Controls (CMC) development for any preclinical candidate derived from this scaffold, reducing process development timelines and risk .

Application
Selection Property
Validation Focus
Sedative‑hypnotic SAR studies
Allyloxy‑specific CNS depressant scaffold
Hexobarbital sleep‑time assay response
Ester/amide prodrug exploration
Free carboxylic acid for derivatization
Derivatization impact on CNS activity
Scaffold pharmacophore mapping
4‑allyloxy and 3,5‑dipropyl substitution pattern
Substitution‑dependent CNS activity profile
Scalable synthesis development
Patented hydrogenation–alkylation route
Kilogram‑scale process reproducibility
Quote Request

Request a Quote for Benzoic acid, 4-(allyloxy)-3,5-dipropyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.